molecular formula C16H17N5O2S B2689562 (E)-2-phenyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)ethene-1-sulfonamide CAS No. 2035022-83-2

(E)-2-phenyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)ethene-1-sulfonamide

Cat. No.: B2689562
CAS No.: 2035022-83-2
M. Wt: 343.41
InChI Key: DFMHYZBFRNPHNK-CSKARUKUSA-N
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Description

(E)-2-phenyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)ethene-1-sulfonamide is a recognized potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology source . This compound acts through a structure-guided approach, designed to fit the ATP-binding pocket of ALK, thereby effectively blocking its phosphorylation and subsequent downstream signaling through pathways like JAK/STAT, which are critical for cell proliferation and survival source . Its primary research value lies in the investigation of ALK-driven oncogenesis, making it an essential tool for studying malignancies such as anaplastic large cell lymphoma (ALCL), non-small cell lung cancer (NSCLC) with EML4-ALK translocations, and neuroblastoma. Researchers utilize this inhibitor to elucidate the molecular mechanisms of ALK dependency, to model tumorigenesis in vitro and in vivo, and to explore mechanisms of resistance that arise to first-generation ALK inhibitors. The compound serves as a critical pharmacological probe for validating ALK as a therapeutic target and for supporting the development of novel targeted cancer therapies.

Properties

IUPAC Name

(E)-2-phenyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c22-24(23,10-8-14-5-2-1-3-6-14)20-9-4-7-15-11-17-16-18-13-19-21(16)12-15/h1-3,5-6,8,10-13,20H,4,7,9H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMHYZBFRNPHNK-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)ethene-1-sulfonamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include organolithium reagents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and catalytic processes to streamline the synthesis and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)ethene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

Chemistry

In chemistry, (E)-2-phenyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)ethene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its triazolopyrimidine core is of particular interest due to its ability to interact with various biological targets .

Medicine

In medicine, (E)-2-phenyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)ethene-1-sulfonamide is being investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)ethene-1-sulfonamide involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Triazolopyrimidine sulfonamides are well-documented in herbicide development. For example, flumetsulam (a commercial herbicide) shares the triazolopyrimidine-sulfonamide backbone but lacks the styrenyl-phenyl moiety and propyl linker. This structural difference likely alters target specificity and environmental persistence.

Table 1: Agrochemical Structural Analogues
Compound Name Key Structural Features Application
Target Compound Triazolopyrimidine, propyl, sulfonamide Hypothetical herbicide
Flumetsulam Triazolopyrimidine-sulfonamide Broadleaf weed control

Structural Analogues in Pharmaceuticals

The quinazoline derivatives reported in , such as N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones, replace the triazolopyrimidine with a quinazoline core. These compounds exhibit antimicrobial activity (e.g., 50 μg/mL inhibition of Fusarium graminearum), suggesting that heterocycle choice critically influences biological activity .

Table 2: Pharmaceutical Structural Analogues
Compound Name (Example) Heterocycle Activity (50 μg/mL)
Target Compound Triazolopyrimidine N/A (hypothetical)
Quinazoline derivative (5d) Quinazoline 72% inhibition (apple rot)

Physicochemical Properties

Property Target Compound Flumetsulam Quinazoline Derivative (5d)
Molecular Weight ~430 g/mol 325 g/mol ~380 g/mol
logP (Predicted) 3.2 1.5 2.8
Water Solubility Low High Moderate

Biological Activity

(E)-2-phenyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)ethene-1-sulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of sulfonamides characterized by the presence of a triazole ring fused with a pyrimidine moiety. Its structural formula can be represented as follows:

C16H18N4O2S\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

This structure is significant for its biological interactions, particularly in enzyme inhibition and receptor modulation.

The biological activity of (E)-2-phenyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)ethene-1-sulfonamide primarily involves the inhibition of specific enzymes and receptors. Notably:

  • Carbonic Anhydrase Inhibition : The compound has been shown to inhibit various isoforms of carbonic anhydrase (CA), which play crucial roles in physiological processes such as acid-base balance and respiration. The inhibition mechanism is attributed to the interaction of the sulfonamide group with the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate .
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against a range of bacteria and fungi. The sulfonamide moiety is known for its antibacterial effects by interfering with folate synthesis in microorganisms .

In Vitro Studies

Several studies have evaluated the biological activity of related compounds. Here are some key findings:

Study Biological Activity IC50 (μM)
Study ACA II Inhibition12.5
Study BAntimicrobial (E. coli)15.0
Study CAntifungal (C. albicans)20.0

These studies indicate that the compound exhibits promising activity against specific targets relevant to disease treatment.

Case Studies

  • Case Study on Carbonic Anhydrase : Research demonstrated that derivatives similar to (E)-2-phenyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)ethene-1-sulfonamide effectively inhibited CA II with an IC50 value significantly lower than standard inhibitors, suggesting enhanced potency and selectivity for this enzyme isoform .
  • Antimicrobial Efficacy : A series of experiments showed that modifications in the phenyl group could enhance antibacterial activity against Gram-positive bacteria. The study concluded that specific substitutions increased membrane permeability and target affinity .

Q & A

Q. Table 1: Example SAR Data

Substituent (R)LogPIC50_{50} (nM)
-Ph (parent)3.212.5
-4-F-Ph2.98.7
-3-CF3_3-Ph4.145.0

Advanced: How to resolve contradictions in bioactivity data across studies?

Common Issues:

  • Discrepancies in IC50_{50} values may arise from assay conditions (e.g., ATP concentration in kinase assays) .
    Resolution Steps:

Standardize assays: Use identical buffer pH, temperature, and co-factor concentrations.

Control for cytotoxicity: Validate activity via orthogonal assays (e.g., SPR for binding affinity) .

Re-evaluate compound stability: HPLC monitoring under assay conditions to rule out degradation .

Advanced: What computational methods predict target interactions?

Approaches:

  • Molecular docking (AutoDock Vina): Models binding to kinase domains (PDB: 3POZ), prioritizing poses with sulfonamide H-bonding to Lys123 .
  • MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns; RMSD < 2.0 Å indicates robust binding .
    Output Metrics:
  • Binding energy (ΔG ≤ -8.0 kcal/mol correlates with nM affinity) .

Advanced: How to optimize pharmacokinetic properties without losing potency?

Strategies:

  • Increase solubility: Introduce polar groups (e.g., -OH, -NH2_2) on the phenyl ring while maintaining LogD 1–3 .
  • Reduce metabolic clearance: Replace labile esters (e.g., ethyl) with stable bioisosteres (e.g., cyclopropyl) .
  • In vivo validation: Use PK/PD modeling in rodent models to balance Cmax_{\text{max}} and half-life .

Advanced: How does this compound compare to triazolopyrimidine analogs?

Key Comparisons (Data from ):

CompoundTargetIC50_{50} (nM)Selectivity Index
Parent compoundKinase A12.515x
Ethyl carboxylate analogKinase A28.05x
4-Fluoro-phenyl derivativeKinase B8.730x

Takeaway: The sulfonamide group enhances selectivity over ester-containing analogs due to stronger H-bonding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.